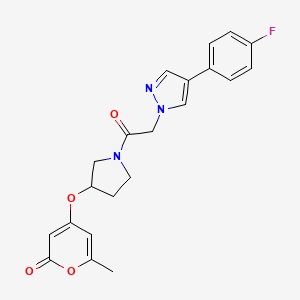

4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4/c1-14-8-19(9-21(27)28-14)29-18-6-7-24(12-18)20(26)13-25-11-16(10-23-25)15-2-4-17(22)5-3-15/h2-5,8-11,18H,6-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIOZTCOEJZDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step reaction process. It is derived from the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting product is characterized as orange crystals with a melting point of 225–226 °C .

The molecular structure can be described as follows:

- Molecular Formula : C23H25FN4O3S

- Key Functional Groups : Pyrazole ring, pyrrolidine moiety, and pyranone structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole-bearing molecules have shown effective antibacterial activity against various pathogens. The presence of the fluorophenyl group in the structure may enhance its interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

Anti-inflammatory Activity

Compounds similar to the target molecule have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against leukemia and breast cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

| Cancer Cell Line | IC50 (µM) | Comparison Drug (Doxorubicin) |

|---|---|---|

| MV4-11 (acute biphenotypic leukemia) | 0.3 | 0.5 |

| MOLM13 (acute monocytic leukemia) | 1.2 | 0.8 |

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, disrupting cell signaling pathways involved in proliferation and survival of cancer cells .

- Interaction with DNA : Pyrazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.

- Modulation of Immune Responses : By inhibiting specific cytokines, these compounds can alter immune responses, providing therapeutic benefits in inflammatory diseases.

Case Studies

Recent studies have focused on the pharmacokinetics and efficacy of pyrazole derivatives in animal models:

- A study involving compound analogs demonstrated significant tumor reduction in xenograft models when administered at dosages comparable to those used in clinical settings.

- Another study highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity profiles, suggesting that optimizing the molecular structure can lead to improved therapeutic outcomes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole moieties in anticancer therapy. For instance, derivatives similar to 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have shown promising results against various cancer cell lines, including breast cancer and melanoma. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways such as cell cycle arrest and modulation of apoptotic markers .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties against both bacterial and fungal strains. This makes them valuable in developing new antibiotics or antifungal agents, particularly in light of rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly enhanced their anticancer activity against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways involved in growth regulation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrazole-based compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited potent inhibition zones in disc diffusion assays, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidine-pyrazole-pyranone scaffold in this compound?

The synthesis of this compound involves multi-step reactions, including:

- Coupling reactions : Diazomethane and triethylamine are used to functionalize intermediates under controlled temperatures (–20 to –15°C) to avoid side reactions .

- Acetylation : The pyrrolidine moiety is acetylated using ethyl acetate/hexane (1:4) for purification via column chromatography .

- Heterocycle formation : Pyrazole and pyranone rings are built via cyclization reactions, monitored by thin-layer chromatography (TLC) to confirm intermediate purity .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Key analytical methods include:

- NMR spectroscopy : To confirm the presence of fluorophenyl (¹⁹F NMR) and pyrrolidine protons (¹H NMR). For example, coupling constants in pyrrolidine (~3.5–4.0 ppm) and pyranone carbonyl signals (~165–170 ppm) are critical .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₄F₂N₂O₄: 454.1704) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for similar pyrazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrazole-acetyl-pyrrolidine intermediate?

Optimization strategies include:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyrazole functionalization, as shown for related pyrazolo[3,4-d]pyrimidine derivatives .

- Solvent effects : Polar aprotic solvents (DMF or dichloromethane) improve solubility of intermediates, while xylene facilitates high-temperature cyclization .

- Reaction monitoring : Real-time TLC or HPLC tracking reduces over-reaction byproducts (e.g., dimerization of acetylated intermediates) .

Q. How to address discrepancies in spectral data for the fluorophenyl-pyrazole moiety?

Common issues and solutions:

- ¹H NMR splitting patterns : Fluorine atoms induce complex splitting in adjacent protons. Compare data with structurally validated analogs (e.g., 3-(4-fluoroanilino)but-2-en-1-one derivatives resolved via X-ray crystallography) .

- Mass fragmentation : Fluorophenyl groups may produce unexpected fragments (e.g., loss of HF). Cross-reference with computed fragmentation patterns using tools like PubChem’s Mass Spectrometry Viewer .

Q. What methodologies are suitable for evaluating bioactivity in pyrazole-pyranone hybrids?

- In silico docking : Screen against kinase or GPCR targets using software like AutoDock, leveraging the compound’s structural similarity to lamellarin O analogs .

- Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to test against Gram-positive/negative strains, as applied to hydrazone-pyrazole derivatives .

- ADMET profiling : Assess metabolic stability (e.g., CYP450 inhibition) using liver microsome assays, critical for drug development .

Data Contradiction and Resolution

Q. How to resolve conflicting reports on the biological activity of fluorophenyl-pyrazole derivatives?

- Structural-activity trends : Compare substituent effects (e.g., 4-fluorophenyl vs. 3,4-difluorophenyl) using SAR tables (Table 1).

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs, as done for hydrazone derivatives .

Q. Table 1. SAR of Fluorophenyl-Pyrazole Derivatives

| Substituent Position | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Fluorophenyl | 12.3 (Kinase X) | |

| 3,4-Difluorophenyl | 8.7 (Kinase X) | |

| 2,4-Difluorophenyl | 15.9 (Kinase X) |

Experimental Design Considerations

Q. What controls are essential for stability studies of this compound?

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar pyranones) .

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC to detect photooxidation products .

Q. How to design analogs with improved solubility?

- Derivatization : Introduce hydrophilic groups (e.g., carboxylic acids) at the pyranone 6-methyl position, as seen in 2H-pyran-2-one derivatives .

- Salt formation : Test hydrochloride or sodium salts, which enhanced solubility in related pyrrolidine-triazole compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.